molecular formula C18H29N3O B7918298 (S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7918298
M. Wt: 303.4 g/mol
InChI Key: NOLKJRMZGDVJCJ-SJORKVTESA-N
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Description

The compound (S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a chiral molecule featuring a piperidine ring substituted at position 3 with a benzyl-methyl-amino group in the (R)-configuration. The butanone backbone contains an (S)-configured amino group at position 2 and a methyl group at position 2.

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(13-21)20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLKJRMZGDVJCJ-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach is the coupling of a chiral amine with a piperidine derivative under controlled conditions. The reaction may involve the use of protecting groups to ensure selectivity and yield. For example, the use of N-Boc protected amines can facilitate the synthesis by preventing unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as catalytic hydrogenation or reductive amination. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

(S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Modifications on the Amino Group

Compound Name Substituent Molecular Weight (g/mol) Key Differences Notes
Target Compound Benzyl-methyl 315.46 (calculated) Reference compound Discontinued (CymitQuimica, 2025)
(S)-2-Amino-1-(3-{[benzyl(isopropyl)amino]methyl}-piperidin-1-yl)-3-methyl-butan-1-one Benzyl-isopropyl 329.47 (CAS 1354024-14-8) Increased steric bulk from isopropyl; may reduce binding affinity Available via Parchem
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Benzyl-cyclopropyl 315.46 (CAS 1354029-15-4) Cyclopropyl’s rigidity may enhance metabolic stability Offered by Shanghai Danfan
(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one Isopropyl-methyl 255.41 (CAS 1401668-19-6) Smaller substituent; lower molecular weight Discontinued (CymitQuimica, 2025)

Implications :

  • Benzyl-isopropyl (): The bulkier isopropyl group may hinder interactions with flat binding pockets compared to the target compound’s benzyl-methyl group.
  • Benzyl-cyclopropyl (): The cyclopropyl ring’s planar structure could improve resistance to oxidative metabolism, a common issue with benzyl groups .
  • Isopropyl-methyl (): Reduced steric hindrance and molecular weight may enhance solubility but reduce target specificity.

Positional Isomerism on the Piperidine Ring

Compound Name Piperidine Substitution Position Molecular Weight (g/mol) Key Differences
Target Compound Position 3 (R-configuration) 315.46 Optimal spatial arrangement for target engagement
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Position 4 315.46 (CAS 1354026-74-6) Altered spatial orientation; may affect binding kinetics
(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Position 2 343.51 (CAS 1354027-37-4) Steric clash near the amino group; higher molecular weight

Implications :

  • Position 2 substitution (): Proximity to the butanone backbone may disrupt hydrogen bonding or increase steric hindrance.

Ring System Modifications

Compound Name Ring System Molecular Weight (g/mol) Key Differences
Target Compound Piperidine (6-membered) 315.46 Balanced flexibility and stability
(S)-2-amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one Pyrrolidine (5-membered) 315.46 (CAS 1354029-15-4) Increased ring strain; altered conformational flexibility

Implications :

  • Pyrrolidine analogs (): The smaller ring system may enhance rigidity but reduce adaptability to target conformations compared to piperidine.

Data Table: Comparative Overview

Compound ID Substituent Position Ring System Molecular Weight (g/mol) Status
Target Benzyl-methyl 3 (R) Piperidine 315.46 Discontinued
Benzyl-isopropyl 3 Piperidine 329.47 Available
Benzyl-cyclopropyl 3 Pyrrolidine 315.46 Available
Benzyl-ethyl 4 Piperidine 315.46 Available
Isopropyl-methyl 3 (R) Piperidine 255.41 Discontinued

Biological Activity

(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a complex organic compound with significant biological activity. This compound is characterized by its unique structure, which includes an amino group, a piperidine ring, and a benzyl-methyl-amino substituent. Its potential applications in pharmacology and medicinal chemistry have made it a subject of interest in recent research.

Molecular Structure

  • IUPAC Name : (S)-2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one
  • Molecular Formula : C20_{20}H31_{31}N3_{3}O
  • CAS Number : 1629138-41-5

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common methods include:

  • Reaction of 4-(benzyl-methyl-amino)-piperidine with suitable amino-propanone derivatives.
  • Use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to bind to various enzymes and receptors, leading to alterations in their activity. This interaction can result in significant pharmacological effects, including anti-tumor and anti-inflammatory activities .

Pharmacological Applications

Research indicates that this compound exhibits:

  • Anti-tumor Activity : It has shown potent inhibitory effects against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and -β, which are implicated in cancer progression .
  • Anti-inflammatory Effects : The compound may also be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease due to its selective inhibition of certain kinases involved in inflammatory pathways .

Antimicrobial Activity

In vitro studies have demonstrated that certain derivatives related to this compound possess antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Efficacy : A study highlighted its effectiveness in inhibiting tumor growth in animal models by targeting specific signaling pathways associated with cancer cell proliferation .
  • Inflammatory Response Modulation : Another investigation assessed its role in modulating immune responses, showing promise in reducing inflammation markers in models of arthritis .

Comparative Analysis

A comparative analysis of similar compounds reveals that (S)-2-Amino derivatives often exhibit enhanced bioactivity due to their structural features. Below is a summary table highlighting key findings:

Compound NameBiological ActivityMIC ValuesReferences
(S)-2-Amino-1-[R-(3-benzyl-methyl-amino)-piperidin]Anti-tumor, Anti-inflammatoryVaries by strain
4-(Benzyl-methyl-amino)-piperidineAntibacterial<125 µg/mL against E. coli
Other piperidine derivativesVariable; often lower efficacy>100 µg/mL against similar strains

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